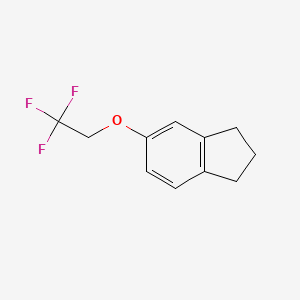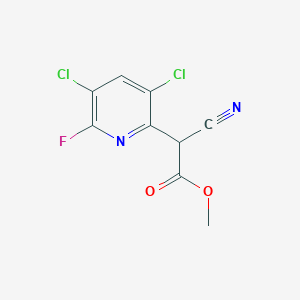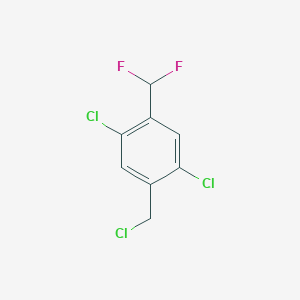![molecular formula C16H14F6O4 B6312059 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene CAS No. 1357628-17-1](/img/structure/B6312059.png)
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene (DTFB) is a new class of organic compound with potential applications in a wide range of fields. It has been found to have unique properties that make it suitable for use in various research studies and laboratory experiments.
Applications De Recherche Scientifique
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene has been found to have a variety of applications in scientific research. It has been used as a substrate for the synthesis of a range of compounds, including polymers, organometallic compounds, and pharmaceuticals. It has also been used as a reagent in organic synthesis reactions and as a catalyst in the synthesis of polymers. Additionally, it has been used in analytical chemistry to detect the presence of various compounds, such as amino acids and carbohydrates.
Mécanisme D'action
The mechanism of action of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene is not yet fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which enables it to interact with other molecules and cause certain reactions to occur. Additionally, it is believed that the compound can act as a catalyst in certain reactions, as it can facilitate the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene are not yet fully understood. However, it is believed that the compound can interact with certain enzymes in the body and affect their activity, which could lead to changes in biochemical and physiological processes. Additionally, it has been found to have antimicrobial activity against certain bacteria, which could potentially be used to treat infections.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene in laboratory experiments is its high reactivity, which makes it suitable for use in a variety of reactions. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, the compound is toxic and should be handled with care. Additionally, it is expensive and may not be suitable for large-scale experiments due to its high cost.
Orientations Futures
The potential future directions for the use of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene are vast. It could be used to develop new pharmaceuticals, polymers, and organometallic compounds. Additionally, it could be used in analytical chemistry to detect the presence of certain compounds and in organic synthesis reactions. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as to develop new methods for synthesizing it.
Méthodes De Synthèse
The synthesis of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene involves the reaction of 2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl chloride (TFMB) with 1,3-diethoxy-1,3-butadiene (DEDB) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in a solvent such as dichloromethane or toluene at a temperature of around 100 °C. The reaction proceeds in two steps: first, the TFMB reacts with the DEDB to form a diene intermediate; then, the base catalyzes the elimination of the chloride ion to form the desired product, 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene.
Propriétés
IUPAC Name |
(2E)-3-ethoxy-2-(ethoxymethylidene)-1-[2,4,5-trifluoro-3-(trifluoromethoxy)phenyl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6O4/c1-4-24-7-10(8(3)25-5-2)14(23)9-6-11(17)13(19)15(12(9)18)26-16(20,21)22/h6-7H,3-5H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZKNKANRZFIK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=C)OCC)C(=O)C1=CC(=C(C(=C1F)OC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=C)OCC)/C(=O)C1=CC(=C(C(=C1F)OC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














